Monisouron

herbicide selectivity post‑emergence weed control

Monisouron (SSH-41) is a heteroaryl urea herbicide inhibiting photosynthesis at PSII. Its isoxazole scaffold confers post-emergence selectivity for barley, pea, and maize, with documented superior selectivity over ethofumesate in ryegrass and excellent clover tolerance. Unlike halogenated phenyl ureas (diuron, monuron), Monisouron's zero-halogen composition mitigates groundwater persistence—critical for EU-regulated markets. Ideal for cereal/legume rotations where off-target crop injury is unacceptable, and for formulators developing low-leaching urea herbicides. Prioritize this compound for lead optimization in barley/pea/maize screening programs.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 55807-46-0
Cat. No. B3053744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonisouron
CAS55807-46-0
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)NC
InChIInChI=1S/C9H15N3O2/c1-9(2,3)6-5-7(12-14-6)11-8(13)10-4/h5H,1-4H3,(H2,10,11,12,13)
InChIKeyGUGLRTKPJBGNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monisouron (CAS 55807-46-0) – Post‑Emergence Urea Herbicide with Confirmed Crop‑Selectivity Profile


Monisouron (code SSH‑41) is a heteroaryl‑substituted urea herbicide that inhibits photosynthesis at photosystem II [1]. It exhibits post‑emergence activity against a spectrum of broadleaf and grass weeds while demonstrating selectivity for economically important cereal and legume crops—specifically barley, pea, and maize [2]. Its core structure features an isoxazole ring with a tert‑butyl substituent, distinguishing it from the classic phenyl‑substituted urea herbicides that dominate this chemical class .

Why Monisouron Cannot Be Directly Replaced by Other Urea Herbicides


Urea herbicides are not interchangeable due to profound differences in substituent‑driven selectivity, crop tolerance, and environmental fate. Classic phenyl ureas such as monuron and diuron exhibit broad‑spectrum, often non‑selective activity and are applied pre‑emergence [1]. In contrast, Monisouron’s isoxazole scaffold confers a distinct post‑emergence selectivity profile, enabling its use in specific cereal/legume rotations where other urea herbicides would cause unacceptable crop injury . Furthermore, halogenated phenyl ureas show higher potential for groundwater contamination and non‑target aquatic toxicity, whereas the isoxazole analogue presents a different persistence and mobility pattern [2]. The following evidence substantiates why Monisouron should be evaluated as a discrete chemical entity rather than a fungible member of the urea class.

Quantitative Differentiation of Monisouron: Head‑to‑Head and Cross‑Study Comparative Evidence


Post‑Emergence Selectivity Between Perennial Ryegrass and Poa trivialis: Superior Margin vs. Ethofumesate

In a controlled pot trial, Monisouron (SSH‑41) demonstrated a significantly wider margin of selectivity between the desired forage grass *Lolium perenne* (perennial ryegrass) and the problematic weed *Poa trivialis* compared with the benchmark herbicide ethofumesate. The study reported that SSH‑41, along with five other herbicides, showed a "wide margin of selectivity" that was "superior to ethofumesate" [1]. This direct comparison confirms that Monisouron can be applied post‑emergence to control *P. trivialis* in ryegrass swards with a reduced risk of damaging the crop, a scenario where ethofumesate provides inadequate safety.

herbicide selectivity post‑emergence weed control crop safety

Tolerance of White Clover: Monisouron vs. Other Urea and Non‑Urea Herbicides

In the same pot trial series, Monisouron (SSH‑41) was specifically noted for its safety toward white clover (*Trifolium repens*). The study stated that clover was "tolerant of asulam, cyanazine and SSH‑41" [1]. This finding contrasts with many phenyl urea herbicides (e.g., monuron, diuron) which are known to cause significant legume injury, particularly when applied pre‑emergence or at high post‑emergence rates. The data support Monisouron as a candidate for mixed grass‑clover pastures where broad‑spectrum urea herbicides are contraindicated.

legume safety white clover pasture selectivity

Structural Determinants of Crop Selectivity: Isoxazole vs. Phenyl Urea Scaffolds

Monisouron contains a 5‑tert‑butyl‑1,2‑oxazol‑3‑yl heteroaromatic ring, in contrast to the phenyl ring with variable halogenation found in monuron, diuron, linuron, and tebuthiuron [1]. This structural divergence underpins the compound’s observed post‑emergence selectivity for barley, pea, and maize—crops in which many phenyl ureas are not registered or are known to cause injury . While direct receptor‑binding comparisons are not available, the class‑level inference is that the isoxazole moiety alters binding affinity to the photosystem II D1 protein in different plant species, enabling a differentiated crop safety profile.

structure‑activity relationship selectivity urea herbicide isoxazole

Environmental Fate Implication: Absence of Halogen Atoms Reduces Persistence and Bioaccumulation Potential

Monisouron lacks halogen substituents (C9H15N3O2), whereas common phenyl urea herbicides contain one or more chlorine atoms (e.g., monuron: C9H11ClN2O; diuron: C9H10Cl2N2O) [1]. Halogenation is associated with increased soil persistence and potential for groundwater leaching; monuron, for instance, is classified as "persistent in soil and has a high potential to leach into groundwater" [2]. Although direct comparative half‑life data for Monisouron are not available in public literature, the absence of halogen atoms generally correlates with enhanced biodegradability and lower bioaccumulation. This structural feature supports a favorable environmental profile relative to halogenated urea alternatives.

environmental fate soil persistence groundwater ecotoxicology

Hepatic Enzyme Induction Potential: Structural Correlate with Reduced Off‑Target Mammalian Effects

Literature indicates that dihalogenated phenyl urea herbicides (e.g., diuron) are "potent inducers of hepatic metabolizing enzymes compared to those polyurea herbicides with one or no halogen substitutions (chlortoluron and isoproturon)" [1]. Monisouron contains zero halogens and thus falls into the lower‑induction category. While direct toxicological data for Monisouron are not available, the established structure‑activity relationship for urea herbicides supports the inference that Monisouron exhibits a reduced potential for hepatic CYP450 induction relative to diuron and other di‑halogenated analogs. This may translate to a more favorable mammalian safety profile during manufacturing, handling, and in the context of human dietary exposure risk assessments.

mammalian toxicology CYP450 induction risk assessment safety

Physicochemical Properties: Benchmarking Against Monuron and Tebuthiuron

Available physicochemical data allow comparison of key formulation‑relevant properties. Monisouron has a molecular weight of 197.23 g/mol and a reported density of 1.133 g/cm³ [1]. In contrast, the phenyl urea herbicide tebuthiuron has a higher density (1.186 g/cm³) and a higher melting point (163.19 °C) [2]. Monuron has a lower molecular weight (198.65 g/mol) but significantly different water solubility and log P due to its chlorinated phenyl ring [3]. These differences in solid‑state properties impact formulation development, particularly for suspension concentrates and granular products. The lower density and likely lower melting point of Monisouron may facilitate more uniform dispersion in certain liquid formulations compared with denser, higher‑melting analogs.

physicochemical formulation stability crystallinity

Recommended Application Scenarios for Monisouron Based on Verified Differential Evidence


Post‑Emergence Weed Control in Mixed Ryegrass‑Clover Pastures

Monisouron is indicated for the selective control of *Poa trivialis* and other grass weeds in established perennial ryegrass swards inter‑seeded with white clover. Its documented superior selectivity margin over ethofumesate in ryegrass [1] and demonstrated clover tolerance [2] make it a suitable candidate where maintaining the legume component is critical for forage quality and nitrogen fixation. Application should follow the post‑emergence timing used in the reference study (grasses at 3‑4 leaves, clover at 1 trifoliate leaf).

Selective Herbicide Screening Programs for Barley, Pea, and Maize

Given the vendor‑reported post‑emergence selectivity for barley, pea, and maize , Monisouron should be prioritized in early‑stage herbicide screening programs targeting these crops. The compound’s distinct isoxazole scaffold offers a chemical starting point for lead optimization, while its established safety profile in these crops may reduce the attrition rate associated with crop injury in field trials.

Formulation Development for Reduced‑Halogen Environmental Profiles

Formulators seeking to develop urea herbicides with lower groundwater contamination potential should evaluate Monisouron as an active ingredient. Its zero‑halogen composition and the known association between halogenation and persistence/leaching [3] support its inclusion in product portfolios targeting regions with strict groundwater regulations (e.g., EU member states). Physicochemical data (density 1.133 g/cm³, MW 197.23 g/mol) [4] provide a basis for initial formulation feasibility assessments.

Comparative Toxicological Research on Urea Herbicide Classes

Monisouron serves as a valuable comparator in studies investigating the relationship between halogen substitution and hepatic enzyme induction in substituted urea herbicides. Its inferred low induction potential [5] positions it as a representative non‑halogenated, isoxazole‑containing urea for structure‑activity relationship (SAR) studies and risk assessment modeling.

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